![molecular formula C14H23N3O4 B5546982 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Introduction :This compound belongs to a class of organic compounds known for their intricate structures and potential biological activities. Its structure suggests it is a piperidine derivative, a common motif in medicinal chemistry.
Synthesis Analysis :
- The synthesis of similar compounds typically involves multi-step organic reactions, often starting with readily available piperidine or oxadiazole derivatives. For example, Kritchenkov et al. (2013) discuss the synthesis of a related platinum(II) complex with piperidine and oxadiazole ligands, indicating the complexity of such syntheses (Kritchenkov et al., 2013).
Molecular Structure Analysis :
- Piperidine and oxadiazole derivatives often exhibit interesting molecular geometries and crystal structures. The study by Kumara et al. (2017) on piperazine derivatives highlights how single-crystal X-ray diffraction is used for structural confirmation (Kumara et al., 2017).
Chemical Reactions and Properties :
- These compounds often participate in various chemical reactions due to their functional groups. The reactivity could be influenced by the oxadiazole ring and the piperidine moiety.
Physical Properties Analysis :
- The physical properties like melting points, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis :
- The chemical properties, such as acidity, basicity, and reactivity with other chemicals, are informed by the compound's functional groups and overall structure.
Scientific Research Applications
Synthesis and Biological Activities :
- Compounds with structures similar to "(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol" have been synthesized and studied for their biological activities. For example, N-substituted derivatives of 1,3,4-oxadiazole bearing compounds have shown moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antimicrobial and Antioxidant Properties :
- Piperidin-4-one oxime esters derived from vanillin have demonstrated significant antioxidant and antimicrobial activities. The phenyl ester substituents on the piperidin-4-one oxime core played a preponderant role in enhancing these biological activities (Harini et al., 2012).
Chemical Structure and Pharmacological Potential :
- The relationship between chemical structure and affinity for acetylcholine receptors has been explored in compounds with piperidine structures. This research provides insight into how structural variations can influence the binding affinity and pharmacological properties of these compounds (Abramson et al., 1974).
Molecular Docking and Enzyme Inhibition Studies :
- Synthesized compounds bearing 1,3,4-oxadiazole and piperidin structures have been subjected to molecular docking studies to determine their binding affinity and orientation in active sites of enzymes like butyrylcholinesterase. This research is crucial for understanding how these compounds can potentially inhibit specific enzymes (Khalid et al., 2016).
properties
IUPAC Name |
1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-10-9-17(6-4-14(10,19)5-7-20-3)13(18)8-12-11(2)15-21-16-12/h10,19H,4-9H2,1-3H3/t10-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJISULUQGFYRKI-QMTHXVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CC2=NON=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CC2=NON=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
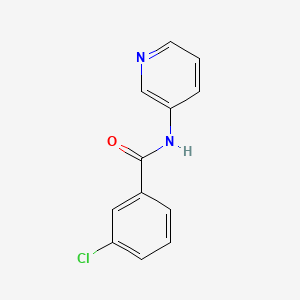
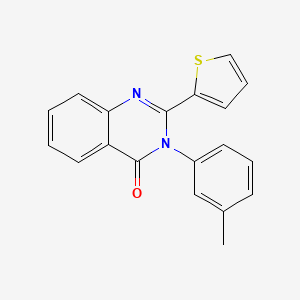
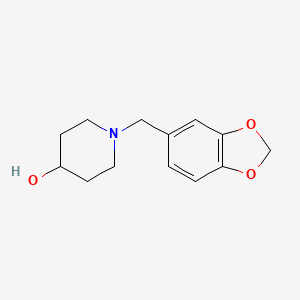
![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

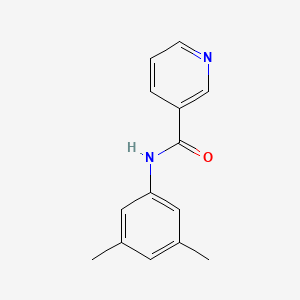
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)
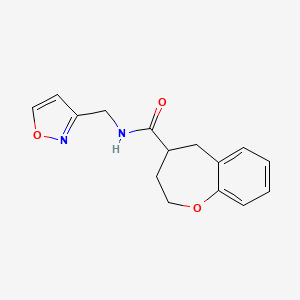
![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)